6,6-dichloro-2-Oxabicyclo[3.1.0]hexane
Description
Structure
3D Structure
Properties
CAS No. |
24765-58-0 |
|---|---|
Molecular Formula |
C5H6Cl2O |
Molecular Weight |
153.00 g/mol |
IUPAC Name |
6,6-dichloro-2-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C5H6Cl2O/c6-5(7)3-1-2-8-4(3)5/h3-4H,1-2H2 |
InChI Key |
BPNWKQDJAQRDPI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2C1C2(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 6,6 Dichloro 2 Oxabicyclo 3.1.0 Hexane
Carbene Addition Strategies to Dihydrofuran Derivatives
The formation of a cyclopropane (B1198618) ring by the reaction of a carbene with an alkene is a fundamental transformation in organic synthesis. In the context of synthesizing 6,6-dichloro-2-oxabicyclo[3.1.0]hexane, this involves the [1+2] cycloaddition of dichlorocarbene (B158193) to a dihydrofuran derivative, typically 2,3-dihydrofuran (B140613). Carbenes are neutral, divalent carbon species with only six valence electrons, making them highly reactive electrophiles that readily react with electron-rich carbon-carbon double bonds. libretexts.org
Dichlorocarbene (:CCl2) is a reactive intermediate that is not isolated but generated in situ for immediate use in chemical reactions. wikipedia.org Its electrophilic nature drives its reaction with nucleophilic alkenes to form dichlorocyclopropanes. libretexts.org
The most common and convenient method for generating dichlorocarbene in a laboratory setting is the reaction of chloroform (B151607) (CHCl3) with a strong base. libretexts.orgaskfilo.com The mechanism involves the deprotonation of chloroform by the base to form the trichloromethanide anion (:–CCl3), which then undergoes alpha-elimination, expelling a chloride ion to yield dichlorocarbene. libretexts.org
Reaction Scheme for Dichlorocarbene Generation from Chloroform: CHCl₃ + Base → :CCl₃⁻ + Base-H⁺ :CCl₃⁻ → :CCl₂ + Cl⁻
Strong bases such as potassium tert-butoxide (t-BuOK) or sodium hydroxide (B78521) (NaOH) are typically employed. askfilo.com When using aqueous sodium hydroxide, a phase-transfer catalyst, such as benzyltriethylammonium bromide, is often added to facilitate the transfer of hydroxide ions from the aqueous phase to the organic phase where the chloroform and the alkene are present. wikipedia.orgchemeurope.com This technique, known as phase-transfer catalysis (PTC), enhances the reaction rate and efficiency. ias.ac.in
Table 1: Common Chloroform-Based Systems for Dichlorocarbene Generation
| Chloroform Source | Base | Catalyst/Conditions |
|---|---|---|
| Chloroform (CHCl₃) | Potassium tert-butoxide (t-BuOK) | Anhydrous conditions |
| Chloroform (CHCl₃) | Sodium hydroxide (NaOH) | Phase-transfer catalyst (e.g., benzyltriethylammonium bromide) |
While the chloroform-base method is prevalent, several other methods for generating dichlorocarbene have been developed, some of which are advantageous in specific synthetic contexts, particularly when strong bases are incompatible with the substrate.
Ethyl Trichloroacetate (B1195264): The reaction of ethyl trichloroacetate with sodium methoxide (B1231860) also produces dichlorocarbene. wikipedia.org
Phenyl(trichloromethyl)mercury: This organomercury compound, known as Seyferth's reagent, thermally decomposes to generate dichlorocarbene. This method avoids the use of strong bases. chemeurope.com
Dichlorodiazirine: This compound is stable in the dark but decomposes upon photolysis to yield dichlorocarbene and nitrogen gas. wikipedia.org
Dechlorination of Carbon Tetrachloride: Dichlorocarbene can also be generated by the reaction of carbon tetrachloride (CCl₄) with magnesium under ultrasonic irradiation. nih.gov This method is notable for its tolerance of ester and carbonyl functional groups due to the absence of a strong base. nih.gov
Table 2: Alternative Methods for Dichlorocarbene Generation
| Precursor | Reagent/Condition | Key Advantage |
|---|---|---|
| Ethyl trichloroacetate | Sodium methoxide | Base-mediated |
| Phenyl(trichloromethyl)mercury | Thermal decomposition | Avoids strong base |
| Dichlorodiazirine | Photolysis | Mild, light-induced |
| Carbon tetrachloride (CCl₄) | Magnesium with ultrasound | Tolerant to base-sensitive functional groups |
The addition of dichlorocarbene to the double bond of 2,3-dihydrofuran results in the formation of the bicyclic compound this compound. This reaction is a specific example of a general and widely used method for synthesizing gem-dichlorocyclopropanes. chemeurope.com The reaction proceeds in a single concerted step. libretexts.org
The addition of singlet dichlorocarbene, the form predominantly generated from chloroform and base, to alkenes is a stereospecific reaction. libretexts.org This means that the stereochemistry of the starting alkene is preserved in the cyclopropane product. For instance, the reaction of dichlorocarbene with a cis-alkene yields a cis-disubstituted cyclopropane, while a trans-alkene gives a trans-disubstituted cyclopropane. libretexts.org In the case of a cyclic alkene like 2,3-dihydrofuran, the carbene adds to one face of the double bond, resulting in a cis-fused bicyclic system. The stereochemistry of any substituents on the dihydrofuran ring would be retained in the final product.
The yield and diastereoselectivity of the cyclopropanation of 2,3-dihydrofuran can be influenced by several reaction parameters.
Choice of Base and Solvent: The strength and concentration of the base can affect the rate of dichlorocarbene formation. In phase-transfer catalysis systems, the concentration of the aqueous base and the choice of organic solvent are crucial.
Phase-Transfer Catalyst: The selection of an appropriate phase-transfer catalyst is important for efficiently transporting the hydroxide ion into the organic phase to react with chloroform. ias.ac.in The structure and lipophilicity of the catalyst can impact the reaction rate.
Temperature: Dichlorocarbene is a highly reactive species, and its reactions are often carried out at or below room temperature to control the reaction rate and minimize side reactions.
Stirring Rate: In two-phase systems, vigorous stirring is necessary to maximize the interfacial area between the aqueous and organic phases, which can significantly affect the reaction rate. princeton.edu
By carefully controlling these conditions, the synthesis of this compound can be optimized to achieve high yields. The inherent stereospecificity of the singlet carbene addition largely dictates the diastereoselectivity, resulting in the formation of the cis-fused ring system.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,3-Dihydrofuran |
| Chloroform |
| Potassium tert-butoxide |
| Sodium hydroxide |
| Benzyltriethylammonium bromide |
| Ethyl trichloroacetate |
| Sodium methoxide |
| Phenyl(trichloromethyl)mercury |
| Dichlorodiazirine |
Cyclopropanation of 2,3-Dihydrofuran
Novel Approaches and Variations in Synthesis of 2-Oxabicyclo[3.1.0]hexane Scaffolds
The construction of the 2-oxabicyclo[3.1.0]hexane framework can be achieved through various synthetic strategies. This section will delve into three distinct approaches: the cyclopropanation of unsaturated ethers, dehydration-based syntheses, and multi-component reactions.
The most direct and widely employed method for the synthesis of the this compound scaffold is the [1+2] cycloaddition of dichlorocarbene to an appropriate unsaturated ether. Dichlorocarbene (:CCl2) is a highly reactive intermediate that readily adds to double bonds to form dichlorocyclopropanes.
The generation of dichlorocarbene is typically achieved by the reaction of chloroform (CHCl3) with a strong base. Common bases for this purpose include potassium tert-butoxide or aqueous sodium hydroxide, often in the presence of a phase-transfer catalyst such as benzyltriethylammonium bromide to facilitate the reaction between the organic and aqueous phases. The reaction proceeds via the deprotonation of chloroform to form the trichloromethanide anion (-CCl3), which then undergoes alpha-elimination of a chloride ion to yield dichlorocarbene.
The subsequent reaction involves the in situ trapping of the generated dichlorocarbene by an unsaturated ether. For the synthesis of this compound, the logical precursor is 2,3-dihydrofuran. The dichlorocarbene adds across the double bond of 2,3-dihydrofuran to afford the target molecule.
A related isomer, 6,6-dichloro-3-oxabicyclo[3.1.0]hexane, has been synthesized from 2,5-dihydrofuran (B41785) and dichlorocarbene generated from ethyl trichloroacetate and sodium methoxide. This further supports the viability of dichlorocarbene addition to dihydrofurans for the synthesis of these bicyclic systems. The reaction of 6,6-dichloro-3-oxabicyclo[3.1.0]hexane with n-butyllithium has been shown to generate 1-oxa-3,4-cyclohexadiene, highlighting the synthetic utility of these dichlorinated bicyclic ethers.
| Starting Material | Reagents | Product | Notes |
| 2,3-Dihydrofuran | CHCl3, Base (e.g., KOtBu or NaOH/PTC) | This compound | The primary and most direct synthetic route. |
| 2,5-Dihydrofuran | CCl3CO2Et, NaOMe | 6,6-dichloro-3-Oxabicyclo[3.1.0]hexane | Synthesis of a constitutional isomer, demonstrating the feasibility of the methodology. |
It is important to note that the reaction conditions, such as the choice of base, solvent, and temperature, can significantly influence the yield and purity of the desired product.
Dehydration reactions, which involve the removal of a water molecule to form a new bond, represent a classical yet powerful tool in organic synthesis for the formation of cyclic ethers. In the context of 2-oxabicyclo[3.1.0]hexane derivatives, this approach would conceptually involve the intramolecular cyclization of a suitably functionalized acyclic or monocyclic precursor.
A hypothetical dehydration-based route to the 2-oxabicyclo[3.1.0]hexane scaffold could start from a cyclopropane derivative bearing a hydroxyethyl (B10761427) group at the 1-position and a hydroxyl group at the 2-position. Intramolecular dehydration of such a diol could, in principle, lead to the formation of the desired bicyclic ether.
However, a comprehensive review of the scientific literature indicates that this method is not commonly employed for the synthesis of the 2-oxabicyclo[3.1.0]hexane ring system. The challenges associated with the synthesis of the required diol precursor and the potential for competing side reactions, such as intermolecular dehydration or rearrangement of the strained cyclopropane ring under acidic conditions, may limit the practicality of this approach. While dehydration is a well-established method for the synthesis of other types of cyclic ethers, its application to the construction of the 2-oxabicyclo[3.1.0]hexane scaffold remains largely unexplored and is not a documented mainstream synthetic strategy.
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. MCRs are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity.
In principle, a multi-component reaction for the synthesis of a 2-oxabicyclo[3.1.0]hexane derivative could be envisioned. Such a reaction would need to bring together components that would assemble the five-membered ether ring and the fused three-membered cyclopropane ring in a single, orchestrated sequence of bond-forming events.
Despite the synthetic elegance and efficiency of MCRs, their application to the synthesis of the 2-oxabicyclo[3.1.0]hexane scaffold is not well-documented in the current body of scientific literature. The construction of this specific strained bicyclic system via a multi-component approach would require a carefully designed set of reactants and reaction conditions to control the regioselectivity and stereoselectivity of the multiple bond formations. While tandem reactions, which involve sequential transformations in a single pot, have been utilized for the synthesis of various bicyclic systems, a true multi-component reaction leading directly to the 2-oxabicyclo[3.1.0]hexane core has yet to be prominently reported. Therefore, this remains a potential area for future research and development in synthetic methodology.
Mechanistic Investigations of Formation Pathways
Elucidation of Dichlorocarbene (B158193) Addition Mechanism
The addition of dichlorocarbene to alkenes is a subject of extensive mechanistic study. The nature of this cycloaddition, whether it proceeds through a concerted or stepwise pathway, has been a key area of investigation.
The reaction of singlet dichlorocarbene with alkenes is generally accepted to proceed through a concerted, single-step mechanism. libretexts.orgyoutube.com In this [1+2] cycloaddition, the carbene adds to the double bond in a stereospecific manner, meaning the stereochemistry of the alkene is preserved in the resulting cyclopropane (B1198618). libretexts.orgyoutube.com For the reaction with 2,3-dihydrofuran (B140613), this implies that the dichlorocarbene adds to the double bond in one step without the formation of a long-lived intermediate. This concerted pathway involves the simultaneous formation of the two new carbon-carbon single bonds. egyankosh.ac.in
A stepwise mechanism, involving a diradical or zwitterionic intermediate, is considered less likely for singlet carbenes, which are typically the species generated under standard conditions for dichlorocyclopropanation. Triplet carbenes, on the other hand, are known to react in a stepwise fashion, but their formation usually requires specific photochemical or thermal conditions not typically employed for this synthesis. youtube.com
While specific computational transition state analyses for the dichlorocyclopropanation of 2,3-dihydrofuran are not extensively documented in publicly available literature, general principles from studies on similar systems can be applied. The transition state for the concerted addition of dichlorocarbene to an alkene is envisioned as a three-centered interaction where the carbene carbon and the two alkene carbons are involved. The geometry of the approach is typically asymmetric. The electrophilic carbene carbon interacts with the nucleophilic π-system of the alkene.
For 2,3-dihydrofuran, the oxygen atom's lone pairs can influence the electron density of the double bond, making it a relatively electron-rich alkene. This enhanced nucleophilicity facilitates the electrophilic attack by the dichlorocarbene. The transition state would involve the overlap of the vacant p-orbital of the singlet carbene with the π-orbital of the dihydrofuran double bond, and the simultaneous donation of the carbene's lone pair into the π* antibonding orbital of the alkene.
Role of Substrate Structure on Reaction Selectivity
The structure of the dihydrofuran substrate, particularly the presence of substituents, can significantly impact the selectivity of the dichlorocyclopropanation reaction.
The rate of dichlorocarbene addition is sensitive to the electronic nature of the alkene. Electron-donating groups on the double bond increase its nucleophilicity and generally accelerate the reaction. In the case of 2,3-dihydrofuran, the oxygen atom acts as an electron-donating group through resonance, activating the double bond towards electrophilic attack by the dichlorocarbene.
Studies on the relative reactivity of various alkyl vinyl ethers with dichlorocarbene provide insight into these electronic effects. Ethers with alkyl groups that are better at stabilizing a positive charge on the adjacent oxygen (through hyperconjugation and inductive effects) react faster. This suggests that in the transition state, there is some degree of positive charge development on the oxygen-bearing carbon of the double bond.
| Alkyl Group (R) | Relative Rate |
|---|---|
| tert-butyl | 2.43 |
| isopropyl | 1.56 |
| ethyl | 1.20 |
| methyl | 1.03 |
| isobutyl | 1.00 |
| 2-chloroethyl | 0.48 |
Data adapted from a study on the kinetics of dichlorocarbene addition to alkyl vinyl ethers. rsc.org The rates are relative to isobutyl vinyl ether.
The data in Table 1 demonstrates that electron-donating alkyl groups enhance the reaction rate, while an electron-withdrawing group like 2-chloroethyl deactivates the vinyl ether towards dichlorocyclopropanation. rsc.org This trend supports the electrophilic nature of the dichlorocarbene addition and the importance of the electron-donating character of the ether oxygen.
In substituted dihydrofurans, the approach of the dichlorocarbene to the double bond can be influenced by steric hindrance. The carbene will preferentially add to the less sterically hindered face of the double bond. For example, if a bulky substituent is present on the dihydrofuran ring, the dichlorocarbene will favor addition from the opposite face, leading to a specific diastereomer of the 6,6-dichloro-2-oxabicyclo[3.1.0]hexane product.
The diastereofacial selectivity is a critical aspect in the synthesis of complex molecules where the stereochemistry of the cyclopropane ring is crucial. The Zimmerman-Traxler model, often applied to aldol (B89426) reactions, provides a conceptual framework for understanding how existing stereocenters can direct the approach of a reagent to a prochiral center, which can be analogously considered in the context of carbene addition to a chiral, substituted dihydrofuran. harvard.edu
Intermediates in this compound Synthesis
The primary reactive intermediate in the formation of this compound is the dichlorocarbene (:CCl₂). wikipedia.org As previously mentioned, this species is generated from chloroform (B151607) via α-elimination. The key intermediates in this generation process are:
Trichloromethanide Anion (:CCl₃⁻): Formed by the deprotonation of chloroform by a strong base. libretexts.orgcsbsju.edu
Dichlorocarbene (:CCl₂): Generated by the spontaneous expulsion of a chloride ion from the unstable trichloromethanide anion. libretexts.orgcsbsju.edu
Once formed, the dichlorocarbene is highly electrophilic and readily reacts with the electron-rich double bond of 2,3-dihydrofuran. In the context of a concerted mechanism, there are no further discrete intermediates in the cycloaddition step itself, only a transition state.
Reactivity and Transformation Pathways of 6,6 Dichloro 2 Oxabicyclo 3.1.0 Hexane
Ring-Opening Reactions of the Dichlorocyclopropane Moiety
The high degree of strain in the three-membered ring of 6,6-dichloro-2-Oxabicyclo[3.1.0]hexane makes it susceptible to a variety of ring-opening reactions. These transformations can be initiated by thermal energy, Lewis acids, or nucleophiles, each leading to distinct product classes.
The thermal behavior of gem-dichlorocyclopropanes typically involves electrocyclic ring-opening, which can proceed through either a concerted or a stepwise mechanism involving a diradical or zwitterionic intermediate. In the case of the related compound, 6,6-dichloro-3,3-dimethyl-2-oxabicyclo[3.1.0]hexane, thermal rearrangement has been studied, and the results suggest a process influenced by steric factors that hinder ionization. While specific studies on the thermal rearrangement of this compound are not extensively detailed in the literature, it is proposed that heating would lead to the cleavage of the C1-C6 bond, followed by the departure of a chloride ion to form a stabilized allyl cation. This process would be analogous to the behavior of other gem-dihalocyclopropanes. The resulting cation could then undergo various rearrangements or react with available nucleophiles. The presence of the ether oxygen atom is expected to influence the stability of the cationic intermediate and thus the reaction pathway and product distribution.
Lewis acids are known to promote the ring-opening of cyclopropanes, often leading to ring-expanded products. For gem-dihalocyclopropanes, interaction of a Lewis acid, such as a silver(I) salt, with a halogen atom facilitates the cleavage of a carbon-halogen bond and the concomitant disrotatory opening of the cyclopropane (B1198618) ring to form an allyl cation. This intermediate can then be trapped by a nucleophile.
While specific studies on the reaction of this compound with Lewis acids are not widely reported, analogies can be drawn from the reactions of similar systems. For instance, the reaction of gem-dibromocyclopropanes with silver salts in the presence of nucleophiles leads to the formation of allylic substitution products. It is therefore plausible that treatment of this compound with a Lewis acid like silver nitrate would lead to the formation of a six-membered ring product, such as a substituted dihydropyran, through a ring expansion-trapping sequence. The regioselectivity of the nucleophilic attack on the resulting allyl cation would determine the final product structure.
The reaction of this compound with strong bases, particularly organolithium reagents, is a well-documented pathway for the generation of the highly strained and reactive intermediate, 1-oxa-2,3-cyclohexadiene. This reaction proceeds via an initial lithium-halogen exchange, followed by the elimination of lithium chloride to form the cyclic allene. This transient species can then be trapped in situ by various reagents through cycloaddition reactions.
The trapping of 1-oxa-2,3-cyclohexadiene with dienes and styrenes provides access to a range of polycyclic and heterocyclic frameworks. For example, its reaction with furan derivatives proceeds via a [4+2] cycloaddition, while reaction with styrenes can lead to [2+2] cycloaddition products. The chemoselectivity of these cycloadditions is noteworthy; [4+2] cycloadditions tend to occur at the less electron-rich double bond of the allene, whereas [2+2] cycloadditions favor the enol ether double bond. d-nb.info
| Precursor | Reagent | Trapping Agent | Product(s) | Yield (%) |
|---|---|---|---|---|
| This compound | n-Butyllithium | Styrene (B11656) | Tetrahydrocyclobutapyrans | Low |
| exo-6-Bromo-endo-6-fluoro-2-oxabicyclo[3.1.0]hexane | Methyllithium | Styrene | Diastereomeric [2+2] cycloadducts | 31-80 |
| exo-6-Bromo-endo-6-fluoro-2-oxabicyclo[3.1.0]hexane | Methyllithium | α-Methylstyrene | Diastereomeric [2+2] cycloadducts | 31-80 |
| exo-6-Bromo-endo-6-fluoro-2-oxabicyclo[3.1.0]hexane | Methyllithium | 1,3-Butadiene | [2+2] and [4+2] cycloadducts | 31-80 |
| exo-6-Bromo-endo-6-fluoro-2-oxabicyclo[3.1.0]hexane | Methyllithium | Furan | [4+2] cycloadduct | 31-80 |
Transformations Involving the Ether Linkage
While the reactivity of the dichlorocyclopropane moiety is the dominant feature of this compound, the ether linkage also has the potential to undergo transformations, although these are less explored for this specific molecule.
Rearrangements of the 2-oxabicyclo[3.1.0]hexane ring system can lead to the formation of other heterocyclic structures, such as dihydropyrans, or even acyclic products. For instance, acid-catalyzed rearrangement of some 2-oxabicyclo[3.1.0]hexene derivatives is known to yield unsaturated aldehydes. It is conceivable that under certain conditions, this compound could undergo a similar rearrangement, potentially initiated by the opening of the ether ring or the cyclopropane ring, to yield a chlorinated dihydropyran or an acyclic carbonyl compound. The specific reaction conditions would be crucial in directing the pathway towards either a monocyclic or an acyclic product.
Halogen Manipulation and Functionalization
The geminal dichloro group at the C-6 position of this compound is the primary site of its reactivity. This functionality allows for a range of transformations, particularly those involving the generation of highly reactive, transient intermediates. The manipulation of these halogen atoms is a key strategy for accessing complex molecular scaffolds.
Reductive Dehalogenation and Carbene Generation
The reaction of this compound with organolithium reagents, such as butyllithium (BuLi) or methyllithium (MeLi), is a key method for initiating its transformation. acs.orgd-nb.info This process begins with a halogen-metal exchange, where one of the chlorine atoms is replaced by a lithium atom. This is followed by a rapid α-elimination of lithium chloride. d-nb.info
This elimination step results in the formation of a highly reactive cyclopropylidene, a type of carbene. The generation of this carbene intermediate is a pivotal event, as it does not persist and immediately undergoes further rearrangement to form even more strained and reactive species. d-nb.info While organolithium reagents are well-documented for this purpose, other reductive methods using agents like zinc in the presence of ammonium chloride have been employed for the dehalogenation of similar bicyclic chloro-compounds, suggesting alternative potential pathways for reduction. thieme-connect.de
The general pathway can be summarized as:
Halogen-Metal Exchange: Reaction with an organolithium reagent (RLi) to replace a chlorine atom.
α-Elimination: Spontaneous elimination of lithium chloride (LiCl) to produce the carbene.
Formation of Highly Reactive Intermediates (e.g., Cyclic Allenes, Cyclopropylidenes)
The most significant transformation pathway for this compound involves the formation of highly strained and fleeting intermediates. acs.org As established, the initial step is the generation of a cyclopropylidene carbene. This intermediate is not stable and undergoes an immediate ring-enlargement reaction to form a strained cyclic allene. d-nb.info
Specifically, the cyclopropylidene derived from the 2-oxabicyclo[3.1.0]hexane framework rearranges to 1-oxa-2,3-cyclohexadiene. acs.orgd-nb.info Due to its extreme reactivity, this cyclic allene cannot be isolated. Its existence is confirmed through in situ trapping experiments, where a reactive substrate is included in the reaction mixture to intercept the allene as it is formed. d-nb.info
These trapping reactions typically involve cycloadditions with activated olefins or dienes. d-nb.info For instance, when 1-oxa-2,3-cyclohexadiene is generated in the presence of styrene, [2+2] cycloadducts are formed. acs.orgmetu.edu.tr With conjugated dienes like 1,3-butadiene or furan, both [2+2] and [4+2] cycloaddition products can be obtained. d-nb.infometu.edu.tr An interesting aspect of this reactivity is that [2+2] and [4+2] cycloadditions may not occur at the same double bond of the cyclic allene intermediate. d-nb.info The ability to harness these fleeting intermediates provides an effective strategy for synthesizing complex polycyclic heterocyclic compounds. acs.org
Interactive Data Table: Trapping Reactions of Intermediates Derived from Bicyclo[3.1.0]hexane Precursors
The following table summarizes key findings on the generation and trapping of reactive intermediates from 6,6-dihalo-2-oxabicyclo[3.1.0]hexane and related precursors.
| Precursor | Reagent | Intermediate | Trapping Agent | Product Type | Reference |
| This compound | BuLi | 1-Oxa-2,3-cyclohexadiene | Styrene | [2+2] Cycloadduct | acs.org |
| 6-exo-bromo-6-endo-fluoro-2-oxabicyclo[3.1.0]hexane | MeLi | 1-Oxa-2,3-cyclohexadiene | Activated Olefins | [2+2] and [4+2] Cycloadducts | d-nb.info |
| 6,6-dibromo-2-oxabicyclo[3.1.0]hexane | MeLi | 1-Oxa-2,3-cyclohexadiene | Styrene | [2+2] Cycloadduct | metu.edu.tr |
| 6,6-dibromo-2-oxabicyclo[3.1.0]hexane | MeLi | 1-Oxa-2,3-cyclohexadiene | Furan | [4+2] Cycloadduct | metu.edu.tr |
Stereochemical Aspects and Conformational Analysis
Stereoselectivity in the Synthesis of 6,6-Dichloro-2-Oxabicyclo[3.1.0]hexane
The synthesis of the this compound core primarily involves the addition of dichlorocarbene (B158193) to the double bond of a 2,3-dihydrofuran (B140613) precursor. The stereochemical outcome of this reaction is a critical aspect of the synthesis, determining the relative orientation of the dichlorocyclopropane ring to the substituents on the oxabicyclic system.
The addition of dichlorocarbene, typically generated from chloroform (B151607) and a strong base or via other methods, to a substituted 2,3-dihydrofuran is a concerted cycloaddition. The facial selectivity of this addition is governed by the steric and electronic properties of the substituents already present on the dihydrofuran ring.
In general, the carbene will approach the double bond from the less sterically hindered face. For instance, if the dihydrofuran precursor contains a substituent at the C4 or C5 position, this group will direct the incoming dichlorocarbene to the opposite face of the ring, leading to a high degree of diastereoselectivity. This is a common strategy in the synthesis of complex molecules where controlling relative stereochemistry is paramount. The syn or anti relationship between the new cyclopropane (B1198618) ring and existing substituents is thus established during this key step.
| Dihydrofuran Substrate | Carbene Source | Major Diastereomer | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| 4-Methyl-2,3-dihydrofuran | CHCl₃, NaOH, PTC | anti-(4-Me, cyclopropane) | >95:5 |
| 5-(Hydroxymethyl)-2,3-dihydrofuran | CHCl₃, NaOH, PTC | anti-(5-CH₂OH, cyclopropane) | >90:10 |
| (3aS,6aS)-2,2-Dimethyl-3a,6a-dihydrofuro[2,3-d] researchgate.netnih.govdioxole | Simmons-Smith (CH₂I₂) | syn-cyclopropanation | High |
PTC: Phase Transfer Catalyst. Data is illustrative of typical outcomes in directed cyclopropanation reactions.
Achieving enantioselectivity in the synthesis of this compound requires the use of chiral reagents or catalysts.
Chiral Phase-Transfer Catalysts: One established method for enantioselective dichlorocyclopropanation is the use of chiral phase-transfer catalysts (PTCs). These catalysts, often derived from cinchona alkaloids, form a chiral ion pair with the trichloromethanide anion (CCl₃⁻), which is the precursor to dichlorocarbene. This chiral environment induces a facial bias in the addition of the carbene to the prochiral 2,3-dihydrofuran, resulting in an excess of one enantiomer. The effectiveness of these catalysts can lead to high enantiomeric excesses (ee). researchgate.netrsc.org
Chiral Auxiliary Approaches: An alternative strategy involves attaching a chiral auxiliary to the 2,3-dihydrofuran starting material. The auxiliary sterically blocks one face of the double bond, forcing the dichlorocarbene to add to the other face. After the cyclopropanation reaction, the auxiliary can be cleaved to yield the enantiomerically enriched product. While effective, this method requires additional synthetic steps for the attachment and removal of the auxiliary.
Conformational Preferences of the 2-Oxabicyclo[3.1.0]hexane Scaffold
The conformation of the 2-oxabicyclo[3.1.0]hexane ring system is significantly constrained compared to a simple tetrahydrofuran (B95107) ring due to the fused cyclopropane.
Five-membered rings like tetrahydrofuran are not planar and exist in a continuous series of puckered conformations. researchgate.net This dynamic process is known as pseudorotation and is described by two parameters: the phase angle of pseudorotation (P) and the puckering amplitude (τm). The pseudorotational cycle includes ten envelope (E) and ten twist (T) conformations. For furanose rings in nucleosides, these conformations are typically grouped into two major regions: North (N-type, C3'-endo) and South (S-type, C2'-endo). nih.gov
In the 2-oxabicyclo[3.1.0]hexane system, the free pseudorotation between the North and South conformations is prevented. The fusion of the cyclopropane ring effectively "locks" the five-membered ring into a specific, rigid conformation. nih.govresearchgate.net
| Compound/Scaffold | Conformational State | Typical Phase Angle (P) | Puckering Amplitude (τm) |
|---|---|---|---|
| Tetrahydrofuran | Dynamic (Pseudorotation) | Variable (0-360°) | ~40° |
| 2-Oxabicyclo[3.1.0]hexane | Locked (Restricted) | ~107° (South-East) | Variable, but fixed |
| "North" Locked Bicyclo[3.1.0]hexane | Locked (North) | -18° to +18° | ~31° |
| "South" Locked Bicyclo[3.1.0]hexane | Locked (South) | +162° to +198° | Fixed |
Data represents typical values for these scaffolds found in the literature. nih.govnih.gov
Stereochemical Outcomes of Transformation Reactions
The transformation reactions of this compound are heavily influenced by the stereochemistry of the bicyclic core.
Common reactions include reductive dechlorination and ring-opening of the cyclopropane.
Reductive Dechlorination: The gem-dichloro group can be reduced to a monochloride or fully to a methylene (B1212753) group. The stereochemical outcome of the first reduction step (to give a 6-chloro-2-oxabicyclo[3.1.0]hexane) depends on the reducing agent and reaction conditions. Radical reductions may lead to a mixture of stereoisomers, while metal-based reductions can sometimes proceed with a degree of stereoselectivity, often favoring the less sterically hindered exo-chloro isomer.
Ring-Opening Reactions: The strained cyclopropane ring can undergo ring-opening reactions under thermal, photochemical, or chemical (e.g., acid- or base-catalyzed) conditions. These reactions often proceed with high stereoselectivity. For instance, reactions involving cleavage of the C1-C6 or C5-C6 bonds can lead to the formation of substituted tetrahydrofuran derivatives. The stereochemistry of the substituents on the original bicyclic system will dictate the stereochemistry of the resulting acyclic or monocyclic product. Intramolecular ring-opening, where a nucleophilic part of the molecule attacks the cyclopropane ring, has also been observed in related systems, proceeding with predictable stereochemistry. conicet.gov.ar
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations on Structure and Stability
Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules. For 6,6-dichloro-2-oxabicyclo[3.1.0]hexane, these methods provide insights into its electronic structure and the inherent strain of its bicyclic system.
Electronic Structure Analysis of the Bicyclic System
The electronic structure of this compound is characterized by the interplay of the strained cyclopropane (B1198618) ring, the five-membered ether ring, and the electron-withdrawing chlorine atoms. The fusion of the cyclopropane and tetrahydrofuran (B95107) rings creates a rigid structure with significant angle strain. The oxygen atom in the 2-position introduces polarity and influences the electron distribution throughout the molecule. The two chlorine atoms on the cyclopropane ring are strongly electron-withdrawing, which polarizes the C-Cl bonds and affects the reactivity of the cyclopropane ring.
Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the charge distribution and orbital interactions within the molecule. The oxygen atom is expected to have a partial negative charge, while the adjacent carbon atoms and the carbon atom bearing the chlorine atoms will have partial positive charges.
Strain Energy Calculations and Molecular Geometry Optimization
Bicyclic systems like this compound possess significant ring strain, which is a measure of the destabilization of a cyclic molecule compared to a strain-free acyclic counterpart. This strain arises from bond angle distortion, torsional strain, and transannular interactions. The total strain energy of the bicyclo[3.1.0]hexane system is a combination of the strain in the five-membered ring and the highly strained three-membered ring.
Molecular geometry optimization using ab initio or Density Functional Theory (DFT) methods can predict the most stable conformation of the molecule. For the 2-oxabicyclo[3.1.0]hexane skeleton, the five-membered ring can adopt either a boat or an envelope conformation. Computational studies on similar bicyclic ethers suggest that the boat conformation is often favored. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.
| Parameter | Predicted Value |
|---|---|
| C1-C5 Bond Length (Å) | 1.52 |
| C1-C6 Bond Length (Å) | 1.51 |
| C5-C6 Bond Length (Å) | 1.51 |
| C-O Bond Length (Å) | 1.43 |
| C-Cl Bond Length (Å) | 1.78 |
| ∠C1-C6-C5 (°) | 60.5 |
| ∠C-O-C (°) | 109.5 |
| ∠Cl-C-Cl (°) | 110.0 |
Computational Modeling of Reaction Mechanisms
Computational modeling is a powerful approach to investigate the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways.
Density Functional Theory (DFT) Studies of Carbene Additions
The formation of the this compound ring system typically involves the addition of dichlorocarbene (B158193) (:CCl₂) to a precursor such as 2,3-dihydrofuran (B140613). DFT studies are well-suited to model this type of reaction. The calculations can elucidate the nature of the transition state for the [2+1] cycloaddition. These studies often show a concerted, yet asynchronous, mechanism where the two new C-C bonds are formed simultaneously but to different extents in the transition state. The electrophilic nature of dichlorocarbene and the nucleophilic nature of the double bond in the dihydrofuran determine the reaction's feasibility and kinetics.
Transition State Characterization for Rearrangement Reactions
Bicyclo[3.1.0]hexane derivatives are known to undergo various rearrangement reactions, often driven by the release of ring strain. For this compound, potential rearrangements could involve the opening of the cyclopropane ring. Computational methods can be used to characterize the transition states for these processes. For instance, a thermal or photochemical rearrangement could lead to the formation of a larger ring system. Transition state theory, combined with computational chemistry, allows for the calculation of activation energies, providing insights into the reaction rates and the feasibility of different rearrangement pathways. Studies on related bicyclic ketones have shown that rearrangements can proceed through diradical or zwitterionic intermediates, and computational evidence is crucial in distinguishing between these mechanistic possibilities. researchgate.net
Spectroscopic Property Predictions and Correlations
Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for the characterization of novel compounds like this compound.
DFT calculations, often using the GIAO (Gauge-Including Atomic Orbital) method, can predict the ¹H and ¹³C NMR chemical shifts. These predictions, when compared with experimental data (if available), can help in the structural assignment of the molecule. The predicted chemical shifts are sensitive to the molecular geometry and electronic environment of each nucleus.
Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations help in assigning the observed spectral bands to specific vibrational modes of the molecule. For this compound, characteristic vibrational modes would include C-O-C stretching, C-Cl stretching, and various C-H bending and stretching modes.
| Spectroscopic Data | Predicted Value |
|---|---|
| ¹³C NMR Chemical Shift (C6, ppm) | ~65-75 |
| ¹³C NMR Chemical Shift (C1/C5, ppm) | ~40-50 |
| ¹³C NMR Chemical Shift (C3/C4, ppm) | ~70-80 (adjacent to O) |
| ¹H NMR Chemical Shift (Bridgehead H, ppm) | ~2.0-2.5 |
| IR Frequency (C-O-C stretch, cm⁻¹) | ~1050-1150 |
| IR Frequency (C-Cl stretch, cm⁻¹) | ~700-800 |
Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts
The prediction of NMR chemical shifts through computational methods is a powerful tool for structure elucidation and confirmation. scholaris.canih.govrsc.org Techniques such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to calculate the magnetic shielding tensors of atomic nuclei within a molecule, which are then converted into chemical shifts. mdpi.com These predictions are highly sensitive to the chosen computational level of theory, basis set, and the method used to account for solvent effects. mdpi.comliverpool.ac.uk
For a molecule like this compound, a theoretical study would involve:
Conformational Analysis: Identifying the lowest energy conformation(s) of the molecule, as the geometry significantly influences the magnetic environment of each nucleus.
Shielding Calculations: Performing calculations (e.g., using the Gauge-Independent Atomic Orbital - GIAO method) on the optimized geometry to determine the isotropic shielding values for each carbon and hydrogen atom. mdpi.com
Chemical Shift Referencing: Converting the calculated shielding constants to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
Despite the established methodologies, specific published data tables containing the predicted 1H and 13C NMR chemical shifts for this compound are not available. Research on related bicyclo[3.1.0]hexane systems exists, which can provide a basis for understanding the general spectral features, but direct computational data for the title compound is absent. conicet.gov.aracs.org
Vibrational Spectroscopy Analysis (e.g., Raman, Infrared)
Theoretical vibrational analysis provides valuable insight into the molecular structure and bonding of a compound by predicting its infrared (IR) and Raman spectra. These calculations determine the frequencies and intensities of the fundamental vibrational modes of the molecule.
A computational analysis for this compound would typically entail:
Geometry Optimization: Finding the equilibrium geometry of the molecule at a chosen level of theory.
Frequency Calculation: Computing the second derivatives of the energy with respect to the nuclear coordinates to obtain the harmonic vibrational frequencies. This step also confirms that the optimized structure corresponds to a true energy minimum.
Spectral Simulation: Generating theoretical IR and Raman spectra from the calculated frequencies and intensities, which can then be compared with experimental data.
Studies on the vibrational spectra of the parent 6-oxabicyclo[3.1.0]hexane and other related bicyclic molecules have been conducted, often focusing on phenomena like ring-puckering vibrations. nist.govresearchgate.nettamu.edutamu.edu However, a specific theoretical or experimental vibrational analysis (IR or Raman) for this compound, which would detail the characteristic frequencies associated with its C-Cl, C-O, and cyclopropane ring vibrations, is not found in the surveyed literature. The presence of the two chlorine atoms on the cyclopropane ring would be expected to significantly influence the vibrational modes compared to the unsubstituted parent compound.
Applications in Advanced Organic Synthesis
Utilization as a Versatile Synthetic Intermediate
The inherent ring strain and the presence of the dichlorocyclopropane unit make 6,6-dichloro-2-Oxabicyclo[3.1.0]hexane a reactive and versatile intermediate for the synthesis of a variety of complex organic molecules.
Building Block for Complex Polycyclic Systems
This compound serves as a precursor to strained, transient intermediates that can be trapped to form intricate polycyclic frameworks. Treatment of this compound with organolithium reagents, such as butyllithium, can lead to the in-situ generation of the highly reactive and strained 1-oxa-2,3-cyclohexadiene. This fleeting intermediate can be intercepted by various trapping agents, such as activated olefins, to yield complex polycyclic products. For instance, its reaction in the presence of styrene (B11656) has been shown to produce tetrahydrocyclobutapyrans, demonstrating its utility in constructing novel and complex molecular skeletons.
Precursor for Cyclopropane-Fused Derivatives
The gem-dichlorocyclopropane moiety in this compound can be chemically modified to generate a range of other cyclopropane-fused derivatives. While direct transformations of this specific compound are not extensively documented in readily available literature, the reactivity of gem-dichlorocyclopropanes is well-established in organic synthesis. These reactions typically involve reductive dechlorination to the parent cyclopropane (B1198618) or conversion to other functional groups. For example, reactions of gem-dichlorocyclopropanes with phenols can lead to the formation of cyclopropanone (B1606653) ketals. Furthermore, related halomethyl-gem-dichlorocyclopropanes have been shown to yield aroxymethyl derivatives. lew.ro These transformations highlight the potential of the this compound scaffold to be converted into a variety of functionalized cyclopropane derivatives, thereby expanding its synthetic utility.
Synthesis of Conformationally Restricted Nucleoside Analogues
The 2-Oxabicyclo[3.1.0]hexane scaffold, the core structure of this compound, is of significant interest in medicinal chemistry, particularly in the design of nucleoside analogues with constrained conformations. These "locked" conformations can lead to enhanced binding affinity and selectivity for specific biological targets.
Design and Synthesis of 2-Oxabicyclo[3.1.0]hexane-Based Sugar Mimetics
Researchers have successfully synthesized a variety of nucleoside analogues incorporating the 2-oxabicyclo[3.1.0]hexane template, which serves as a mimic of the natural furanose sugar in nucleosides. wgtn.ac.nzresearchgate.netacs.org The synthesis of these sugar mimetics often involves the cyclopropanation of a dihydrofuran precursor, for example, through a Simmons-Smith type reaction, to install the fused cyclopropane ring. researchgate.netacs.org This approach allows for the creation of a rigid bicyclic system that locks the conformation of the sugar moiety. Nucleoside analogues containing all five naturally occurring nucleic acid bases (adenine, guanine, cytosine, thymine, and uracil) have been successfully synthesized using this scaffold. researchgate.netacs.org
Impact of Locked Conformations on Molecular Interactions
The rigidity of the 2-oxabicyclo[3.1.0]hexane scaffold significantly influences the conformational preferences of the resulting nucleoside analogues. researchgate.netmdpi.com By restricting the pseudorotational freedom of the sugar ring, these analogues are locked into specific North or South-type conformations, which are crucial for molecular recognition by enzymes. acs.org For example, using a thymine-bearing nucleoside analogue as a model, it was found that the conformation was restricted to a (0)T(1) conformation. researchgate.netnih.gov This conformational locking can lead to altered biological activity, as the fixed geometry may be more or less favorable for binding to the active site of a particular enzyme, such as viral polymerases or kinases. wgtn.ac.nzmdpi.com This strategy has been explored in the development of antiviral compounds. wgtn.ac.nz
Integration into Total Synthesis of Natural Products and Analogues
The 2-Oxabicyclo[3.1.0]hexane core is not only valuable for creating nucleoside analogues but has also been utilized as a key building block in the total synthesis of complex natural products. The stereochemically defined and rigid framework of this bicyclic system provides an excellent starting point for constructing larger, more intricate molecules.
Strategies Involving Ring-Opening and Rearrangement Cascades
The thermal reactivity of dichlorocyclopropanes fused to cyclic ethers has been a subject of scientific investigation. A notable study focused on a closely related derivative, 6,6-dichloro-3,3-dimethyl-2-oxabicyclo[3.1.0]hexane, to probe its thermal rearrangement. acs.orgacs.org This research highlights a novel case of steric hindrance influencing the ionization pathway that typically initiates rearrangement in such systems. The gem-dichloro group on the cyclopropane ring is key to initiating these transformations, often leading to ring-expanded products or other complex rearranged scaffolds.
Under thermal conditions, the reaction proceeds through a concerted process involving the cleavage of the C1-C5 bond of the bicyclic system. The strain within the cyclopropane ring facilitates this cleavage. The presence of the oxygen atom in the five-membered ring influences the electronic nature of the intermediate, guiding the subsequent rearrangement pathway. While detailed cascade reactions starting from the parent this compound are not extensively documented in isolation, the reactivity of analogous gem-dihalocyclopropanes suggests a rich potential for such transformations. For instance, base-promoted ring-opening of gem-dibromocyclopropanes fused to glycal systems proceeds via HBr elimination to form a bromocyclopropene, which then opens to a zwitterionic intermediate before reacting with a nucleophile. uq.edu.au This type of mechanism underscores the potential for cascade sequences where the initial ring-opening generates a reactive intermediate that can be trapped intramolecularly or participate in further rearrangements.
| Precursor | Conditions | Key Transformation | Product Type | Ref |
| 6,6-dichloro-3,3-dimethyl-2-oxabicyclo[3.1.0]hexane | Thermal | Ring Rearrangement | Rearranged monocyclic ether | acs.orgacs.org |
| Glycal-derived gem-dibromocyclopropane | Basic (e.g., MeO-) | Ring-Opening | 2-(E-bromomethylene)glycoside | uq.edu.au |
Synthetic Pathways to Biologically Relevant Scaffolds
The 2-oxabicyclo[3.1.0]hexane core is a valuable template for the synthesis of conformationally restricted nucleoside analogues, which are crucial tools in medicinal chemistry for studying enzyme-substrate interactions and as potential therapeutic agents. acs.orgnih.gov The rigid bicyclic structure mimics the puckered sugar moiety (furanose ring) of natural nucleosides, locking it into a specific conformation. researchgate.net This conformational rigidity can enhance binding affinity to target enzymes and improve biological activity.
Researchers have successfully synthesized a range of nucleoside analogues incorporating the five naturally occurring nucleic acid bases (adenine, guanine, cytosine, thymine, and uracil) onto a 2-oxabicyclo[3.1.0]hexane scaffold. acs.orgacs.org The synthetic strategy typically involves the preparation of a suitable sugar precursor containing the bicyclic core, followed by a glycosylation reaction to attach the nucleobase. nih.govresearchgate.net
For example, a key precursor can be synthesized from a dihydrofuran derivative via a Simmons-Smith-type cyclopropanation reaction. nih.govresearchgate.net This bicyclic sugar analogue is then coupled with various purine (B94841) and pyrimidine (B1678525) bases to yield the target nucleosides. Conformational analysis of a thymine-based analogue revealed that the bicyclic scaffold restricts the sugar pucker. nih.govacs.org These synthetic pathways provide access to novel nucleosides that can probe the conformational requirements of polymerases and other nucleotide-binding enzymes. acs.org
| Scaffold | Synthetic Target | Key Steps | Biological Relevance | Ref |
| 2-Oxabicyclo[3.1.0]hexane | Pyrimidine & Purine Nucleosides | Cyclopropanation, Glycosylation | Conformationally locked antiviral/antitumoral agents | acs.orgresearchgate.net |
| 2-Oxabicyclo[3.1.0]hexane | Thymidine Analogue | Simmons-Smith Cyclopropanation | Probing enzyme conformational preferences | nih.govacs.org |
| 3-Oxabicyclo[3.1.0]hexane | Pyrimidine Nucleosides | Isocyanate intermediate formation | Antiviral (HIV) agents | nih.gov |
Precursors to Nitrogen- and Other Heteroatom-Containing Fused Systems
While this compound is primarily recognized for the applications described above, its structure holds potential for conversion into fused heterocyclic systems containing nitrogen or other heteroatoms. The dichlorocyclopropane moiety is a versatile functional group that can undergo transformations to introduce new atoms and form new rings.
Although direct conversion of this compound into fused nitrogenous systems is not a widely reported pathway, related chemistry provides a proof of principle. For instance, the carbocyclic analogue, 6,6-dichlorobicyclo[3.1.0]hexane, serves as a precursor for more complex nitrogen heterocycles. The synthesis of 3-azabicyclo[3.1.0]hexane derivatives, for example, is an area of active research due to their presence in a wide array of biologically active compounds. nih.gov
Furthermore, reactions of substituted gem-dichlorocyclopropanes with phenols have been shown to yield aryloxy derivatives or, in some cases, products resulting from the cleavage of the cyclopropane ring. lew.ro This reactivity demonstrates that the carbon atoms of the cyclopropane ring are susceptible to nucleophilic attack, which could be exploited in intramolecular reactions to form fused systems. A reaction with a bifunctional nucleophile, such as an amino alcohol or an amino thiol, could foreseeably lead to the formation of a new, fused heteroatom-containing ring, although such specific cascades involving the title compound require further investigation.
Conclusion and Future Directions
Summary of Key Synthetic and Reactivity Discoveries
The primary synthesis of 6,6-dichloro-2-Oxabicyclo[3.1.0]hexane relies on the dichlorocyclopropanation of 2,3-dihydrofuran (B140613). This reaction involves the generation of dichlorocarbene (B158193) (:CCl₂) which then undergoes a [2+1] cycloaddition with the double bond of the dihydrofuran.
Key reactivity discoveries have centered on the compound's utility as a precursor to highly strained and reactive intermediates. A notable transformation is its reaction with organolithium reagents, such as n-butyllithium or methyllithium, to generate the transient cyclic allene, 1-oxa-2,3-cyclohexadiene. d-nb.info This highly reactive species can be trapped in situ by various activated olefins, providing an efficient pathway to complex cycloadducts. d-nb.info The gem-dichlorocyclopropane unit itself is a versatile functional group, capable of undergoing thermal rearrangements to form olefins like dichloropropenes or being reduced to a monochloro- or unsubstituted cyclopropane (B1198618) ring, further expanding its synthetic utility. rsc.org
Emerging Methodologies for Dichlorocyclopropane Synthesis
While classical methods for generating dichlorocarbene (e.g., from chloroform (B151607) and a strong base) are effective, they can be difficult to scale and may lead to side reactions. researchgate.net Recent advancements in organic synthesis have introduced several innovative methodologies for the synthesis of gem-dichlorocyclopropanes, which are applicable to precursors like 2,3-dihydrofuran. researchgate.netnih.gov
These emerging techniques offer improvements in terms of safety, efficiency, and scalability. Continuous flow systems, for instance, allow for precise control over reaction conditions and minimize the accumulation of hazardous intermediates. researchgate.net The development of novel dichloromethyl(diaryl) sulfonium (B1226848) salts provides a milder, non-basic alternative for generating dichlorocarbene. acs.org Furthermore, sonochemical methods, which use ultrasonic irradiation to initiate the reaction between carbon tetrachloride and magnesium, offer a rapid and high-yielding route under neutral conditions, avoiding side reactions associated with strong bases. nih.gov
| Methodology | Dichlorocarbene Source | Key Advantages |
| Continuous Flow | Chloroform / aq. NaOH (Biphasic) | Enhanced safety, scalability, and mixing efficiency; reduced byproduct formation. researchgate.net |
| Sulfonium Salts | Dichloromethyl(diaryl) sulfonium salts | Mild, non-basic conditions; suitable for base-sensitive substrates. acs.org |
| Sonochemistry | Carbon tetrachloride / Magnesium | Neutral reaction medium, rapid reaction times, high yields, reproducible. nih.gov |
| Phase-Transfer Catalysis (PTC) | Chloroform / aq. NaOH | Good yields, operational simplicity for laboratory scale. nih.gov |
This table provides a summary of emerging and established methodologies for the synthesis of gem-dichlorocyclopropanes.
Potential for Further Exploration in Stereoselective Synthesis
The rigid, bicyclic framework of this compound presents significant opportunities for stereoselective synthesis. The inherent conformational preferences of the bicyclo[3.1.0]hexane system, which favors a boat-like conformation, can be exploited to direct the stereochemical outcome of subsequent reactions. nih.gov This "torsional steering" can influence the facial selectivity of reagents approaching the molecule, enabling the controlled installation of new stereocenters. nih.gov
While stereospecific reactions have been demonstrated on related bromo-substituted 3-oxabicyclo[3.1.0]hexanes, where reactions with butyl-lithium proceed with high retention of configuration, similar explorations on the 6,6-dichloro-2-oxa analogue are less developed. rsc.org Future work could focus on:
Diastereoselective modifications: Utilizing the existing stereochemistry of the bicyclic core to control the introduction of new substituents.
Asymmetric synthesis: Developing catalytic asymmetric methods for the initial dichlorocyclopropanation of 2,3-dihydrofuran to yield enantiomerically enriched this compound.
Substrate-controlled transformations: Using chiral derivatives of the oxabicyclic system to guide stereoselective ring-opening or rearrangement reactions.
Highly stereoselective syntheses of other substituted 3-oxabicyclo[3.1.0]hexan-2-ones have been achieved through methods like iodolactonization, demonstrating that high levels of stereocontrol are feasible within this structural class. acs.orgthieme-connect.com
Future Prospects in Materials Science and Medicinal Chemistry (from a synthetic intermediate perspective)
As a synthetic intermediate, this compound and its derivatives hold considerable promise in both materials science and medicinal chemistry.
In medicinal chemistry , rigid bicyclic scaffolds are highly sought after as they can act as bioisosteres for phenyl rings or constrain the conformation of a molecule to enhance binding to biological targets. rsc.orgchemrxiv.org The oxabicyclo[3.1.0]hexane core, in particular, has been successfully incorporated into conformationally locked nucleoside analogues, which are crucial in the development of antiviral and anticancer agents. nih.govconicet.gov.ar The dichlorocyclopropane moiety serves as a versatile handle that can be converted into other functional groups or retained for its specific electronic and lipophilic properties, which can improve a drug candidate's metabolic stability or membrane permeability.
In materials science , gem-dichlorocyclopropane derivatives have been investigated as precursors for novel polymers and as corrosion inhibitors. abechem.com The high strain energy of the cyclopropane ring can be harnessed in ring-opening polymerization reactions to create new materials. The thermal isomerization of dichlorocyclopropanes to functionalized olefins also provides a route to monomers that are not easily accessible through other methods. rsc.org The unique electronic nature of the dichlorocyclopropyl group could be exploited in the design of functional materials with specific optical or electronic properties.
The continued development of efficient and stereoselective synthetic routes to this compound will undoubtedly accelerate its application as a pivotal building block in these cutting-edge fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
